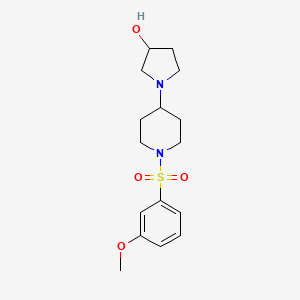

1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MS-275, and it belongs to a class of compounds called histone deacetylase inhibitors (HDAC inhibitors). HDAC inhibitors have been shown to have a wide range of potential applications in the field of scientific research, including cancer treatment, neurodegenerative disease research, and epigenetics research.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthetic Approaches and Chemical Reactions

A range of synthetic methods has been developed for the preparation of pyrrolidine and piperidine derivatives, which are structural relatives to the compound . These methods include the synthesis of pyrrolidin-2-one and pyrrolidine derivatives with potential antiarrhythmic and antihypertensive activities due to their adrenolytic properties (Malawska et al., 2002). Additionally, novel synthetic routes have been explored for producing 3-(pyrrolidin-1-yl)piperidine, highlighting its significance in medicinal chemistry (Smaliy et al., 2011).

Molecular Design and Spectral Properties

The design of synthetic bacteriochlorins with spiro-piperidine motifs for tailoring the polarity of near-infrared absorbers demonstrates the utility of incorporating piperidine structures in complex molecules for specific applications (Reddy et al., 2013).

Biological Activities

Antimicrobial and Antiviral Potentials

Various piperidine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives showed significant antimicrobial activities, suggesting their potential use in combating plant pathogens (Vinaya et al., 2009). Additionally, novel 4-pyrrolidin-3-cyanopyridine derivatives have been synthesized and shown to exhibit antibacterial activity, indicating the broad applicability of pyrrolidine derivatives in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Material Science Applications

Structural and Conformation Studies

Investigations into the structure and conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with potential antineoplastic properties, provide insights into the molecular arrangements that could influence the material properties and biological activities (Banerjee et al., 2002).

Mécanisme D'action

Target of Action

The primary targets of the compound “1-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol” are currently unknown. This compound is structurally similar to sulfonyl piperazine compounds, which have been found to bind to the colchicine binding site of tubulin . .

Mode of Action

If it indeed binds to the colchicine binding site of tubulin like its structural analogs, it may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

If it acts on tubulin, it could affect a variety of cellular processes, including cell division, intracellular transport, and cell shape maintenance .

Result of Action

If it acts on tubulin, it could potentially lead to cell cycle arrest and apoptosis .

Propriétés

IUPAC Name |

1-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-22-15-3-2-4-16(11-15)23(20,21)18-9-5-13(6-10-18)17-8-7-14(19)12-17/h2-4,11,13-14,19H,5-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYRETLVDCSQMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2799023.png)

![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2799028.png)

![3-[3-(Methylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2799037.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2799038.png)

![pyridin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2799040.png)

![Spiro[chromane-2,3'-pyrrolidin]-4-ol hydrochloride](/img/structure/B2799042.png)

![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2799044.png)